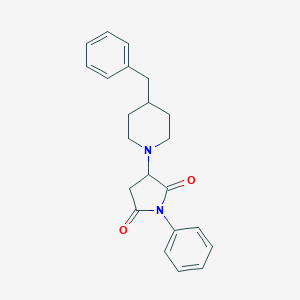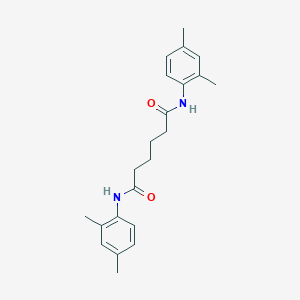
N,N'-bis(2,4-dimethylphenyl)hexanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(2,4-dimethylphenyl)hexanediamide, also known as BMDP, is a research chemical that belongs to the cathinone family. It is a synthetic compound that has gained popularity among researchers due to its potential therapeutic properties. BMDP is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol.
Mécanisme D'action
The mechanism of action of N,N'-bis(2,4-dimethylphenyl)hexanediamide is not fully understood. However, it is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This means that N,N'-bis(2,4-dimethylphenyl)hexanediamide inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the brain. This increase in neurotransmitter concentration is thought to be responsible for the therapeutic effects of N,N'-bis(2,4-dimethylphenyl)hexanediamide.
Effets Biochimiques Et Physiologiques
N,N'-bis(2,4-dimethylphenyl)hexanediamide has been shown to have several biochemical and physiological effects in animal studies. It has been found to increase the levels of serotonin, norepinephrine, and dopamine in the brain. Additionally, N,N'-bis(2,4-dimethylphenyl)hexanediamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N'-bis(2,4-dimethylphenyl)hexanediamide in laboratory experiments is that it is relatively easy to synthesize. Additionally, N,N'-bis(2,4-dimethylphenyl)hexanediamide has been shown to exhibit therapeutic effects in animal studies, making it a promising candidate for further research. However, one limitation of using N,N'-bis(2,4-dimethylphenyl)hexanediamide in laboratory experiments is that its mechanism of action is not fully understood. Additionally, the long-term effects of N,N'-bis(2,4-dimethylphenyl)hexanediamide use are not yet known.
Orientations Futures
There are several future directions for research on N,N'-bis(2,4-dimethylphenyl)hexanediamide. One area of research could focus on the development of new therapeutic applications for N,N'-bis(2,4-dimethylphenyl)hexanediamide. Additionally, further research could be conducted to better understand the mechanism of action of N,N'-bis(2,4-dimethylphenyl)hexanediamide. Finally, studies could be conducted to investigate the long-term effects of N,N'-bis(2,4-dimethylphenyl)hexanediamide use.
Méthodes De Synthèse
The synthesis of N,N'-bis(2,4-dimethylphenyl)hexanediamide involves the reaction of 2,4-dimethylbenzaldehyde with hexan-1,6-diamine in the presence of an acid catalyst. The resulting product is then treated with acetic anhydride to form N,N'-bis(2,4-dimethylphenyl)hexanediamide. The synthesis of N,N'-bis(2,4-dimethylphenyl)hexanediamide is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N,N'-bis(2,4-dimethylphenyl)hexanediamide has been the subject of several scientific studies due to its potential therapeutic properties. Researchers have investigated the use of N,N'-bis(2,4-dimethylphenyl)hexanediamide in the treatment of various medical conditions such as depression, anxiety, and addiction. N,N'-bis(2,4-dimethylphenyl)hexanediamide has been found to exhibit antidepressant and anxiolytic effects in animal studies. Additionally, N,N'-bis(2,4-dimethylphenyl)hexanediamide has been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine.
Propriétés
Numéro CAS |
160942-45-0 |
|---|---|
Nom du produit |
N,N'-bis(2,4-dimethylphenyl)hexanediamide |
Formule moléculaire |
C22H28N2O2 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
N,N'-bis(2,4-dimethylphenyl)hexanediamide |
InChI |
InChI=1S/C22H28N2O2/c1-15-9-11-19(17(3)13-15)23-21(25)7-5-6-8-22(26)24-20-12-10-16(2)14-18(20)4/h9-14H,5-8H2,1-4H3,(H,23,25)(H,24,26) |
Clé InChI |
SSJBGRWEJQQOOB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CCCCC(=O)NC2=C(C=C(C=C2)C)C)C |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)CCCCC(=O)NC2=C(C=C(C=C2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




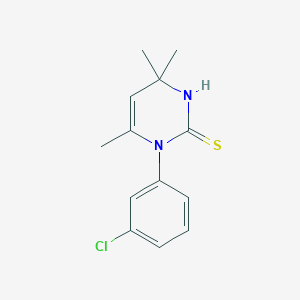
![2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol](/img/structure/B187886.png)
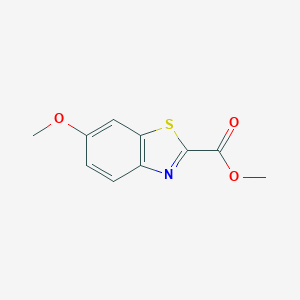

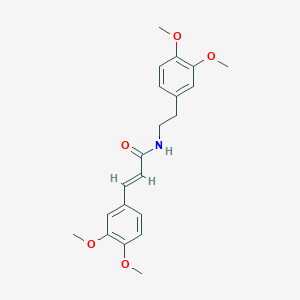
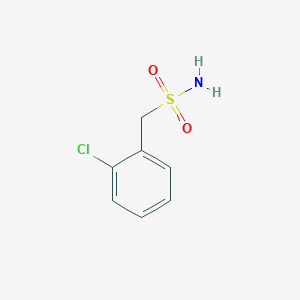
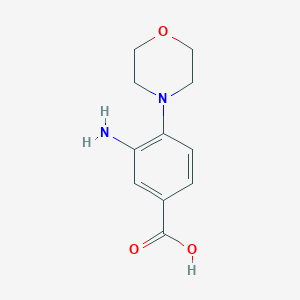
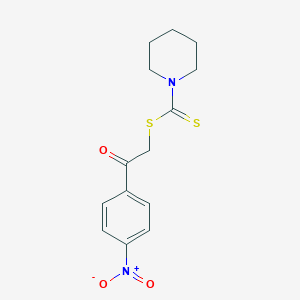
![3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one](/img/structure/B187900.png)
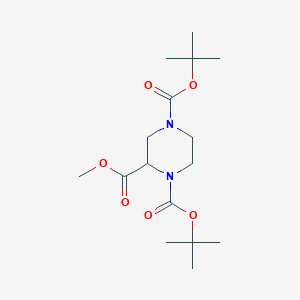
![2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide](/img/structure/B187904.png)
